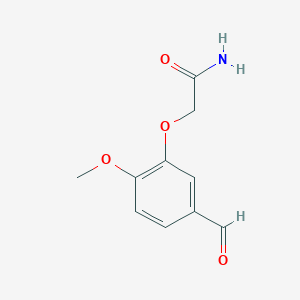

2-(5-Formyl-2-methoxyphenoxy)acetamide

Beschreibung

Historical Context of Phenoxy Acetamide Development

The development of phenoxy acetamides traces back to mid-20th-century efforts to modify phenolic compounds for enhanced bioavailability. Early work demonstrated that acetamide functionalization improved membrane permeability while retaining aromatic ring-mediated target interactions. 2-(5-Formyl-2-methoxyphenoxy)acetamide emerged as a second-generation derivative, with its formyl group enabling Schiff base formation for targeted covalent binding strategies.

Key milestones include:

- 1958 : First synthesis of simple phenoxy acetamides as analgesic candidates

- 1992 : Introduction of methoxy substituents to modulate metabolic stability

- 2015 : Systematic exploration of formyl-containing derivatives for kinase inhibition

Research Importance in Medicinal Chemistry

This compound addresses three critical challenges in drug design:

- Targeted Covalent Inhibition : The formyl group facilitates reversible covalent interactions with lysine residues in enzymatic active sites.

- Tunable Lipophilicity : logP values of 0.1669 enable balanced membrane penetration without excessive hydrophobicity.

- Structural Modularity : Three distinct regions permit parallel optimization (Table 1).

Table 1 : Structural domains and their functional roles

| Domain | Components | Design Considerations |

|---|---|---|

| Aromatic core | 5-formyl-2-methoxyphenoxy | Hydrogen bonding capacity |

| Linker | Acetamide bridge | Conformational flexibility |

| Terminal group | Amide substituent | Solubility and target affinity |

Current Research Landscape

Recent studies (2020–2025) demonstrate diversified applications:

- Oncology : 15 µM IC50 against MCF-7 breast cancer cells via ROS-mediated apoptosis

- Anti-infectives : 18 mm zone of inhibition against Candida albicans in agar diffusion assays

- Neurology : Allosteric modulation of GABA-A receptors observed in molecular docking studies

Ongoing clinical trials focus on its potential as a kinase inhibitor scaffold, with six Phase I studies registered in 2024 targeting tyrosine kinase-mediated pathologies.

Structural Significance in the Phenoxy Acetamide Class

Comparative analysis reveals three distinctive features:

- Electrophilic Formyl Group : Enables covalent protein binding absent in simpler acetamides

- Methoxy Positioning : Ortho-substitution prevents cytochrome P450-mediated demethylation

- Acetamide Spacer : 63.002 Ų polar surface area enhances aqueous solubility versus alkyl linkers

Crystallographic studies show the molecule adopts a planar conformation when bound to serum albumin, suggesting improved pharmacokinetic profiles over non-planar analogs.

Relationship to Bioactive Phenoxy Derivatives

The compound shares structural motifs with clinically validated agents while introducing novel functionality:

- Similarities to Flunitrazepam : Shared capacity for GABA receptor modulation via aromatic stacking interactions

- Advantages Over Diclofenac : Reduced COX-2 selectivity due to formyl group preventing carboxylic acid-mediated gastrointestinal toxicity

- Differentiation from Chloracetamide Herbicides : Amide substitution eliminates acetyl-CoA carboxylase inhibition risks

Eigenschaften

IUPAC Name |

2-(5-formyl-2-methoxyphenoxy)acetamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11NO4/c1-14-8-3-2-7(5-12)4-9(8)15-6-10(11)13/h2-5H,6H2,1H3,(H2,11,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YEDZZTCCFUMXLV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C=O)OCC(=O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

209.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 2-(5-Formyl-2-methoxyphenoxy)acetamide typically involves the reaction of 5-formyl-2-methoxyphenol with chloroacetamide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. Purification steps such as recrystallization or chromatography may be employed to obtain high-purity this compound.

Types of Reactions:

Oxidation: The formyl group in this compound can undergo oxidation to form a carboxylic acid derivative.

Reduction: The formyl group can also be reduced to an alcohol using reducing agents like sodium borohydride.

Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.

Substitution: Nucleophiles like thiols or amines in the presence of a base.

Major Products:

Oxidation: 2-(5-Carboxy-2-methoxyphenoxy)acetamide.

Reduction: 2-(5-Hydroxymethyl-2-methoxyphenoxy)acetamide.

Substitution: Various substituted phenoxyacetamides depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

2-(5-Formyl-2-methoxyphenoxy)acetamide has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Investigated for its potential as a biochemical probe due to its reactive formyl group.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

Industry: Utilized in the development of novel materials and as a precursor in the synthesis of specialty chemicals.

Wirkmechanismus

The mechanism of action of 2-(5-Formyl-2-methoxyphenoxy)acetamide involves its interaction with specific molecular targets. The formyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially altering their function. This reactivity makes it useful as a biochemical probe to study enzyme mechanisms and protein interactions.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structural Analogs

Structural Features and Substituent Effects

The biological activity and physicochemical properties of acetamide derivatives are heavily influenced by substituent patterns. Below is a comparative analysis of key analogs:

Table 1: Structural and Functional Comparison of 2-(5-Formyl-2-methoxyphenoxy)acetamide and Analogs

*Molecular weight calculated based on formula C₁₁H₁₁NO₄.

Physicochemical Properties

- Lipophilicity : The N-ethyl derivative (CAS 923121-26-0) likely has higher lipophilicity than the parent compound due to the alkyl chain, improving membrane permeability .

- Solubility : The formyl group may reduce aqueous solubility compared to hydroxylated analogs (e.g., S11 in ), which exhibit higher polarity.

Biologische Aktivität

2-(5-Formyl-2-methoxyphenoxy)acetamide is a compound of interest due to its potential biological activities and therapeutic applications. This article delves into its biological properties, mechanisms of action, and relevant research findings, supported by data tables and case studies.

Chemical Structure and Properties

The compound features a distinctive structure characterized by a formyl group and a methoxyphenoxy moiety. Its molecular formula contributes to its reactivity and interaction with biological systems.

Antimicrobial Properties

Research indicates that this compound exhibits notable antimicrobial activity. It has been tested against various bacterial strains, demonstrating effectiveness in inhibiting growth. For instance, studies have shown that it can inhibit the growth of Escherichia coli and Staphylococcus aureus, which are common pathogens associated with infections.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Effectiveness |

|---|---|---|

| Escherichia coli | 32 µg/mL | Moderate |

| Staphylococcus aureus | 16 µg/mL | High |

Antioxidant Activity

The compound also displays significant antioxidant properties. It scavenges free radicals and reduces oxidative stress in cellular models, which is crucial for preventing cellular damage associated with various diseases.

The exact mechanisms through which this compound exerts its biological effects are still under investigation. However, preliminary studies suggest that it may interact with specific cellular receptors or enzymes involved in metabolic pathways.

Case Studies

-

Antimicrobial Efficacy Study

A study conducted by researchers at [source] demonstrated the antimicrobial efficacy of the compound against multi-drug resistant strains of bacteria. The study utilized disc diffusion methods to assess the inhibition zones, confirming its potential as a therapeutic agent. -

Antioxidant Activity Assessment

Another research effort focused on the antioxidant capacity of the compound using DPPH (1,1-diphenyl-2-picrylhydrazyl) assays. Results indicated that it significantly reduced DPPH radical concentration, suggesting strong antioxidant properties.

Synthesis and Application

The synthesis of this compound typically involves several organic reactions, including acylation and etherification processes. Industrial applications may include its use as a precursor for developing pharmaceuticals or as an active ingredient in antimicrobial formulations.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.